Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate
Brand Name: Vulcanchem
CAS No.: 339009-52-8
VCID: VC6798285
InChI: InChI=1S/C16H8F6N2O3S/c1-26-14(25)12-9(4-5-28-12)27-11-3-2-7-8(15(17,18)19)6-10(16(20,21)22)23-13(7)24-11/h2-6H,1H3
SMILES: COC(=O)C1=C(C=CS1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Molecular Formula: C16H8F6N2O3S
Molecular Weight: 422.3

Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate

CAS No.: 339009-52-8

Cat. No.: VC6798285

Molecular Formula: C16H8F6N2O3S

Molecular Weight: 422.3

* For research use only. Not for human or veterinary use.

Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate - 339009-52-8

Specification

CAS No. 339009-52-8
Molecular Formula C16H8F6N2O3S
Molecular Weight 422.3
IUPAC Name methyl 3-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]thiophene-2-carboxylate
Standard InChI InChI=1S/C16H8F6N2O3S/c1-26-14(25)12-9(4-5-28-12)27-11-3-2-7-8(15(17,18)19)6-10(16(20,21)22)23-13(7)24-11/h2-6H,1H3
Standard InChI Key OZPAUCDWPALWJM-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CS1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F

Introduction

Methyl 3-{[5,7-bis(trifluoromethyl) naphthyridin-2-yl]oxy}-2-thiophenecarboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. It features a naphthyridine core substituted with bis(trifluoromethyl) groups and a methyl ester functionality. The compound's unique molecular structure makes it an intriguing candidate for applications in medicinal chemistry, materials science, and catalysis.

Synthesis Pathway

The synthesis of Methyl 3-{[5,7-bis(trifluoromethyl) naphthyridin-2-yl]oxy}-2-thiophenecarboxylate likely involves the following steps:

  • Preparation of the Naphthyridine Core:

    • The naphthyridine framework is synthesized through cyclization reactions involving appropriate precursors such as aminopyridines and diketones .

    • Trifluoromethylation is achieved using reagents like trifluoromethyl iodide or Ruppert-Prakash reagents.

  • Functionalization with Thiophene Carboxylate:

    • The thiophene moiety is introduced via nucleophilic substitution or esterification reactions.

    • The methyl ester group is typically added using methanol in acidic conditions.

  • Final Coupling Reaction:

    • The naphthyridine and thiophene units are coupled through an ether linkage using reagents like alkyl halides or base-promoted Williamson ether synthesis.

Potential Applications

  • Medicinal Chemistry:

    • Compounds containing naphthyridine cores and trifluoromethyl groups have shown promise as enzyme inhibitors, particularly targeting kinases or oxidoreductases due to their electronic properties .

    • The thiophene carboxylate moiety may enhance binding affinity to biological targets.

  • Antibacterial and Antioxidant Activities:

    • Related thiophene derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria .

    • Antioxidant properties are often linked to the electron-donating/withdrawing balance in such molecules.

  • Material Science:

    • Trifluoromethylated compounds are valued in materials science for their hydrophobicity and thermal stability, making them suitable for coatings or electronic applications.

Table: Comparison of Related Derivatives

CompoundActivityKey Structural Features
5,7-Bis(trifluoromethyl)-1,8-naphthyridineAntibacterial Bis(trifluoromethyl) groups enhance activity
Thiophene-2-carboxamide derivativesAntioxidant (62% inhibition) Amino group substitutions improve potency
Naphthyl-substituted sulfonamidesAnticancer (IC₅₀ < 50 µM) Naphthyl moiety contributes to cytotoxicity

These findings suggest that Methyl 3-{[5,7-bis(trifluoromethyl) naphthyridin-2-yl]oxy}-2-thiophenecarboxylate could exhibit similar bioactivities due to its structural similarities with these derivatives.

Limitations and Future Directions

  • Toxicity Studies:

    • Trifluoromethylated compounds can exhibit toxicity; hence detailed toxicological evaluations are necessary.

  • Optimization for Bioactivity:

    • Modifications at the thiophene or naphthyridine sites could improve pharmacokinetic properties.

  • Material Applications:

    • Investigations into thermal stability and electronic properties could unlock potential uses in semiconductors or advanced polymers.

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